molecular formula C11H10O2 B13702872 3,7-Dimethyl-2H-1-benzopyran-2-one CAS No. 89228-71-7

3,7-Dimethyl-2H-1-benzopyran-2-one

Cat. No.: B13702872
CAS No.: 89228-71-7
M. Wt: 174.20 g/mol
InChI Key: FGOJVYKXEHPRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyl-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. 3,7-Dimethyl-2H-chromen-2-one, in particular, has garnered interest due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dimethyl-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. This method can employ both homogeneous catalysts, such as concentrated sulfuric acid, and heterogeneous catalysts, such as cation-exchange resins .

Industrial Production Methods: In industrial settings, the synthesis of 3,7-dimethyl-2H-chromen-2-one often involves the use of green chemistry principles to minimize environmental impact. This includes the use of green solvents, recyclable catalysts, and reactions in aqueous media to reduce reaction time and byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,7-Dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial properties, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

3,7-Dimethyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:

    3-Methyl-2H-chromen-2-one: Similar in structure but with different biological activities.

    7-Hydroxy-2H-chromen-2-one: Known for its potent anticoagulant properties.

    4-Methyl-2H-chromen-2-one: Exhibits strong antioxidant activity.

The uniqueness of 3,7-dimethyl-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

89228-71-7

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3,7-dimethylchromen-2-one

InChI

InChI=1S/C11H10O2/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7/h3-6H,1-2H3

InChI Key

FGOJVYKXEHPRGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.